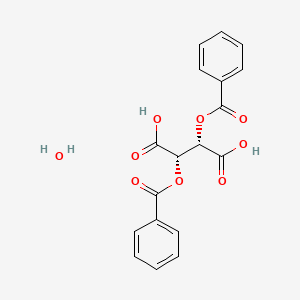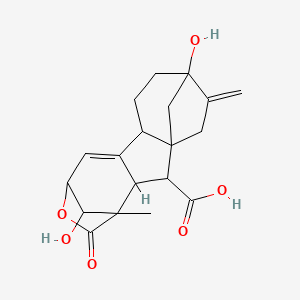
Clorpromazina-(dimetil-d6) oxalato, 98 átomos % D, 97% (CP)
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a phenothiazine ring, which is a tricyclic structure that is often found in antipsychotic drugs . The compound also contains a propylamine group, which is a common feature in many organic compounds .Aplicaciones Científicas De Investigación
Investigación sobre COVID-19
La clorpromazina se ha utilizado en la investigación relacionada con la pandemia de COVID-19. Se ha demostrado que inhibe la expresión y secreción de IL-6 por monocitos activados por la proteína nucleocapsid del virus SARS-CoV-2 {svg_1}. Esto es significativo porque el curso severo de COVID-19 está asociado con un estado hiperinflamatorio llamado tormenta de citoquinas, y la IL-6 es una de las citoquinas clave que crea un ambiente proinflamatorio {svg_2}.
Investigación neurológica
La clorpromazina se ha utilizado durante varias décadas como un neuroléptico {svg_3}. Los neurolépticos son una clase de medicamentos que se utilizan principalmente para controlar la psicosis, en particular en la esquizofrenia y el trastorno bipolar, y cada vez más se utilizan en el manejo de trastornos no psicóticos {svg_4}.
Investigación fotocatalítica
La clorpromazina se ha utilizado en la investigación fotocatalítica. La conversión fotocatalítica y fotólisis de la clorpromazina en condiciones tanto anaeróbicas como aeróbicas se analizó utilizando una técnica de HPLC-MS {svg_5}.
Etiquetado isotópico estable
El oxalato de clorpromazina-(dimetil-d6) es un compuesto marcado con isótopos estables, lo que lo hace útil en varios campos de investigación. Los isótopos estables no son radiactivos, no son tóxicos y son seguros de manipular, y no se descomponen con el tiempo. Se utilizan en una amplia variedad de aplicaciones científicas, incluyendo ciencias ambientales, detección de adulteración de alimentos, pruebas de drogas e investigación metabólica {svg_6}.
Pruebas de drogas
Como compuesto marcado con isótopos estables, el oxalato de clorpromazina-(dimetil-d6) se puede utilizar en las pruebas de drogas. El etiquetado de isótopos estables es una técnica utilizada en el perfilado metabólico que permite una cuantificación más precisa de los metabolitos en mezclas complejas {svg_7}.
Ciencias ambientales
Los isótopos estables, como el oxalato de clorpromazina-(dimetil-d6), se utilizan en las ciencias ambientales para rastrear las vías y los orígenes de varios compuestos. Esto puede ayudar a los científicos a comprender el destino y el transporte ambiental de los contaminantes orgánicos {svg_8}.
Direcciones Futuras
The future research directions for this compound could include further investigation into its potential therapeutic effects, given its structural similarity to Chlorpromazine. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile .
Mecanismo De Acción
Target of Action
Chlorpromazine-(dimethyl-d6) oxalate, also known as CHLORPROMAZINE-D6 OXALATE or 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
Chlorpromazine acts as an antagonist on different postsynaptic receptors, particularly on dopaminergic-receptors (subtypes D1, D2, D3, and D4), which are associated with different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic-receptors (5-HT1 and 5-HT2), which have anxiolytic, antidepressive, and antiaggressive properties .
Biochemical Pathways
The compound’s interaction with its targets leads to long-term adaptation by the brain to blocking dopamine receptors . This affects various biochemical pathways, particularly those involved in mood regulation and behavior. The downstream effects include reduced symptoms of psychosis and improved mood stability .
Pharmacokinetics
Chlorpromazine, a similar compound, is known to have a large interindividual variation in oral bioavailability . It is primarily metabolized in the liver, mostly through CYP2D6-mediated pathways . The compound is excreted through the kidneys .
Result of Action
The molecular and cellular effects of Chlorpromazine-(dimethyl-d6) oxalate’s action include the blockade of dopamine receptors, leading to changes in neurotransmission. This results in alleviation of psychotic symptoms, including hallucinations, delusions, and disordered thinking .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine involves the reaction of 2-chlorophenothiazine with N,N-bis(trideuteriomethyl)propan-1-amine in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "2-chlorophenothiazine", "N,N-bis(trideuteriomethyl)propan-1-amine", "Catalyst", "Solvent" ], "Reaction": [ "Step 1: Dissolve 2-chlorophenothiazine in the solvent.", "Step 2: Add N,N-bis(trideuteriomethyl)propan-1-amine to the solution.", "Step 3: Add the catalyst to the solution.", "Step 4: Heat the solution under reflux for several hours.", "Step 5: Cool the solution and filter the precipitate.", "Step 6: Wash the precipitate with the solvent.", "Step 7: Dry the product under vacuum." ] } | |
Número CAS |
1276197-23-9 |
Fórmula molecular |
C19H21ClN2O4S |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |
Clave InChI |
FZNQRUYAXGKACN-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
1019646-35-5 (unlabelled) |
Sinónimos |
2-Chloro-10-(3-dimethylaminopropyl)phenothiazine Oxalate |
Etiqueta |
Chlorpromazine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













